molecular formula C17H21N3O3S B5706906 N~2~-(mesitylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide

N~2~-(mesitylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide

Cat. No.: B5706906
M. Wt: 347.4 g/mol
InChI Key: QYWCRVMNUHWRRF-UHFFFAOYSA-N
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Description

N²-(Mesitylsulfonyl)-N¹-(2-pyridinylmethyl)glycinamide is a glycinamide derivative characterized by a sulfonamide group at the N² position and a 2-pyridinylmethyl substituent at the N¹ position. The mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) imparts steric bulk and electron-donating properties due to its three methyl substituents, while the pyridinylmethyl moiety may contribute to hydrogen bonding or metal coordination capabilities.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-8-13(2)17(14(3)9-12)24(22,23)20-11-16(21)19-10-15-6-4-5-7-18-15/h4-9,20H,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWCRVMNUHWRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NCC2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794637
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Target Compound: N²-(Mesitylsulfonyl)-N¹-(2-Pyridinylmethyl)glycinamide

  • N² Substituent: Mesitylsulfonyl group (bulky, lipophilic, electron-rich due to methyl groups).

Comparable Compounds:

N²-[4-(Benzyloxy)phenyl]-N¹-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)-N²-(methylsulfonyl)glycinamide (): N¹ Substituent: 4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl (sulfonamide-linked aromatic ring). N² Substituents: Methylsulfonyl and 4-benzyloxyphenyl (dual sulfonyl groups; increased polarity). Comparison: The target compound lacks dual sulfonyl groups but features a bulkier mesitylsulfonyl group, which may enhance lipophilicity and steric hindrance compared to the methylsulfonyl group in this analog.

N-Benzyl-N²-(4-Methoxyphenyl)-N²-(Methylsulfonyl)glycinamide ():

  • N¹ Substituent: Benzyl group (simple aromatic substituent).
  • N² Substituents: Methylsulfonyl and 4-methoxyphenyl (electron-donating methoxy group).
  • Comparison : The methoxy group in this compound enhances electron density on the aromatic ring, whereas the mesitylsulfonyl group in the target compound provides steric bulk without electron-withdrawing effects.

N-Amino-N'-(2-Alkylthio-4-Chloro-5-Methylbenzenesulfonyl)guanidines (): Core Structure: Guanidine instead of glycinamide. Sulfonyl Substituent: 2-Alkylthio-4-chloro-5-methylbenzenesulfonyl (chloro and methyl groups enhance electrophilicity). Comparison: The guanidine backbone in these derivatives may confer stronger basicity compared to glycinamide. The chloro substituent in these compounds introduces electron-withdrawing effects, contrasting with the electron-donating methyl groups in the mesitylsulfonyl group.

Physicochemical Properties

While explicit data (e.g., solubility, logP) for the target compound is unavailable, inferences can be drawn from substituent effects:

  • Lipophilicity : The mesitylsulfonyl group likely increases logP compared to methylsulfonyl analogs ().
  • Solubility : The pyridinylmethyl group may improve aqueous solubility via hydrogen bonding, whereas the bulky mesitylsulfonyl group could reduce it.
  • Steric Effects : The mesitylsulfonyl group’s bulk may hinder interactions with enzymatic active sites compared to smaller sulfonyl substituents.

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